17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with a complex molecular structure. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .
Preparation Methods
The synthesis of 17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroidal precursors. The process typically includes bromination, epoxidation, fluorination, and hydroxylation reactions under controlled conditions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms can be replaced with other halogens or functional groups using appropriate reagents.
Scientific Research Applications
17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: The compound is used to investigate the biological pathways involved in inflammation and immune response.
Medicine: It is studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound’s fluorine and bromine atoms enhance its binding affinity and potency .
Comparison with Similar Compounds
Compared to other corticosteroids, 17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione exhibits unique properties due to its specific substitutions and functional groups. Similar compounds include:
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Betamethasone: Another corticosteroid with similar applications but different structural modifications.
Fluocinolone acetonide: Known for its strong anti-inflammatory properties and used in dermatology.
This compound’s unique combination of bromine, fluorine, and epoxy groups distinguishes it from other corticosteroids, providing enhanced potency and specificity in its actions.
Properties
CAS No. |
61339-44-4 |
---|---|
Molecular Formula |
C22H26BrFO4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(1S,2S,8R,10S,11S,13R,14R,15S,17S)-14-bromo-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H26BrFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)22(14)18(28-22)9-20(13,3)21(11,23)17(27)10-25/h4-5,7,11,13-14,16,18,25H,6,8-10H2,1-3H3/t11-,13+,14+,16-,18+,19+,20+,21+,22-/m1/s1 |
InChI Key |
AHRBEUCKLPVLDF-JPEOZNMXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)Br)C)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)Br)C)C)F |
Origin of Product |
United States |
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